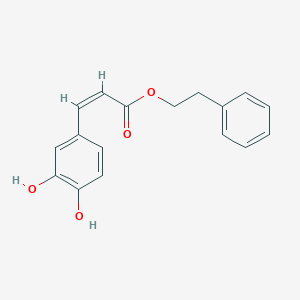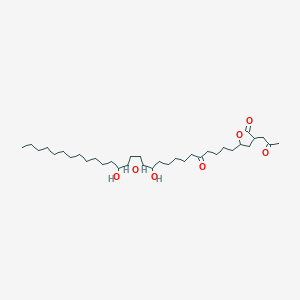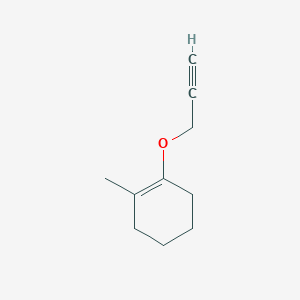
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester, also known as caffeic acid phenethyl ester (CAPE), is a natural phenolic compound found in honeybee propolis. It has gained significant attention due to its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of CAPE is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). Additionally, CAPE has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses in cells.
Biochemical and Physiological Effects
CAPE has been shown to have a variety of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, CAPE has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CAPE in lab experiments is that it is a natural compound and has low toxicity, making it a safe alternative to synthetic drugs. Additionally, it is readily available and relatively inexpensive. One limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on CAPE. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of CAPE and its effects on various diseases. Finally, more research is needed to determine the optimal dosage and administration of CAPE for therapeutic use.
Méthodes De Synthèse
CAPE can be synthesized using a simple esterification reaction between (Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester acid and phenethyl alcohol. The reaction is typically carried out using a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure CAPE.
Applications De Recherche Scientifique
CAPE has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, CAPE has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. Inflammation is also a major focus of CAPE research, and it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, CAPE has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
132336-00-6 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7- |
Clé InChI |
SWUARLUWKZWEBQ-CLFYSBASSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCOC(=O)/C=C\C2=CC(=C(C=C2)O)O |
SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Synonymes |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)




